7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCVDXZHAUBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552535-87-1 | |
| Record name | 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Position 7
The chlorine atom at position 7 serves as a reactive site for nucleophilic substitution due to its electron-withdrawing nature and proximity to the electron-deficient pyridine ring.
Electrophilic Substitution on the Pyridine Ring
The fused thiazole ring activates the pyridine moiety toward electrophilic substitution, primarily at positions 5 and 6.
Functionalization of the Methyl Group at Position 2
The methyl group undergoes oxidation and halogenation under controlled conditions.
Cyclocondensation Reactions
The compound participates in fused-ring syntheses via cyclocondensation with bifunctional reagents.
Metal-Catalyzed Cross-Coupling
Pd-mediated couplings enable diversification at the chlorine position.
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties, particularly as kinase inhibitors:
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C without melting .
-
Photodegradation : UV exposure in solution leads to ring-opening via C–S bond cleavage .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[4,5-b]pyridine derivatives in combating various cancer types. The compound has demonstrated promising cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of thiazolopyridazine derivatives, including 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine, the MTT assay was employed to assess cell viability against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated that certain derivatives exhibited IC50 values ranging from 6.90 μM to 51.46 μM, demonstrating comparable or superior activity to doxorubicin, a standard chemotherapy agent .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 14.34 | |
| This compound | HCT-116 | 6.90 | |
| Doxorubicin | MCF-7 | 19.35 |
Antiviral Properties
Thiazolo[4,5-b]pyridine compounds have also been investigated for their antiviral capabilities. Studies have shown that certain derivatives can inhibit viral replication effectively.
Case Study: Antiviral Testing
In vivo testing of thiazolo derivatives against Herpes Simplex and Influenza viruses demonstrated significant antiviral activity. For instance, compounds were administered to mice prior to viral inoculation, with statistical analysis revealing increased survival rates and prolonged lifespan in treated groups compared to controls .
| Virus Type | Compound Tested | Outcome |
|---|---|---|
| Herpes Simplex | 3-amino-6-chlorothiazolo[2,3-b]benzothiazolium chloride | Significant activity observed |
| Influenza B-Mass | (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile | Significant activity observed |
Anti-inflammatory Effects
Another notable application of this compound is its anti-inflammatory properties. Research has indicated that this compound can modulate inflammatory pathways effectively.
Case Study: Anti-inflammatory Activity
A recent study synthesized novel thiazolo derivatives and evaluated their anti-inflammatory effects using various assays. The findings suggested that these compounds could significantly reduce inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating neurotransmitter release and exerting its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Reactivity
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines
The 2,3-dihydro derivatives, such as compounds 7b and 7c , feature a saturated thiazoline ring instead of the aromatic thiazole. This modification reduces aromaticity, altering reactivity and interaction with biological targets. For example, the dihydro derivatives are synthesized via B(C₆F₅)₃-mediated reduction of the parent thiazolo[4,5-b]pyridine, a method incompatible with the unsaturated parent compound due to competing side reactions . The saturated scaffold also enables selective N-acylation under mild conditions (e.g., using acyl chlorides in DCM with triethylamine), which is less feasible in the fully aromatic system .
Halogenated Derivatives
Substitution patterns significantly influence bioactivity. Similarly, 2-(2-methylphenyl)-thiazolo[4,5-b]pyridine exhibits distinct crystal packing due to weak C–H⋯N hydrogen bonds and edge-to-face π-interactions, which may affect solubility and stability .
Herbicidal Efficacy
In advanced greenhouse trials, 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine (5) demonstrated potent control of warm-season monocotyledon weeds (e.g., Brachiaria platyphylla (BRAPP) and Eleusine indica (ELEIN)) at 50–150 g/ha. However, it caused significant crop damage in corn and soy at higher doses (150 g/ha) . In contrast, dihydro analogs like 7b and 7c maintained efficacy against weeds (including resistant species like ELEIN) while showing markedly reduced phytotoxicity (<20% crop damage) at the same application rates .
Table 1: Preemergence Herbicidal Activity of Selected Compounds
| Compound | Application Rate (g/ha) | Weed Control (BRAPP, ELEIN, SORHA) | Crop Damage (Corn/Soy) |
|---|---|---|---|
| 5 (Parent compound) | 150 | Full control | 30–40% |
| 7b (Dihydro analog) | 150 | Full control | <10% |
| Cinmethylin (Standard) | 150 | Partial control | 5–15% |
Mode of Action
Both the parent and dihydro derivatives inhibit FAT, but the reduced planarity of the dihydro scaffold likely alters binding kinetics, enhancing selectivity for weed enzymes over crop homologs . The methyl group at position 2 in 5 may sterically hinder interactions with non-target proteins, contributing to its broader activity but lower selectivity compared to 7b .
Solubility and Formulation Challenges
For example, acylated dihydro derivatives (e.g., 16a–f) show enhanced solubility profiles, enabling emulsifiable concentrates for foliar delivery .
Biological Activity
7-Chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
The synthesis of this compound involves various methods, including cyclocondensation reactions. A notable high-pressure Q-Tube method has been developed to enhance yields and functional group tolerance during synthesis. The compound serves as a building block for more complex heterocyclic derivatives, which can exhibit enhanced biological activities .
Anticancer Activity
Recent studies have demonstrated the potent anticancer properties of thiazolo[4,5-b]pyridine derivatives. In vitro assays using the MTT colorimetric method assessed cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The results indicated that several derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6.90 μM to 51.46 μM, which are competitive with doxorubicin, a standard chemotherapy agent .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7s | HCT-116 | 6.90 |
| 7c | MCF-7 | 14.34 |
| Doxorubicin | MCF-7 | 19.35 |
| 7h | MCF-7 | 10.39 |
The structure-activity relationship showed that electron-withdrawing substituents on the aryl group significantly enhanced cytotoxic activity .
Antimicrobial Activity
Thiazolo[4,5-b]pyridine derivatives have also shown promising antimicrobial properties. Studies reported that these compounds exhibited higher antibacterial potency compared to reference drugs like ampicillin and streptomycin against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves inhibition of bacterial topoisomerases without affecting human isoforms, indicating selectivity and reduced toxicity towards human cells .
Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.012 μg/mL |
| Compound B | E. coli | 0.008 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[4,5-b]pyridines has been evaluated using the carrageenan-induced rat paw edema model. Compounds displayed significant inhibition of edema formation, suggesting their efficacy as anti-inflammatory agents. The mechanism may involve modulation of inflammatory mediators such as cytokines and prostaglandins .
Antioxidant Activity
Thiazolo[4,5-b]pyridine derivatives have demonstrated antioxidant properties through various assays such as DPPH radical scavenging tests. These compounds effectively neutralized free radicals, indicating their potential in preventing oxidative stress-related diseases .
Case Studies
In a recent study focusing on the anticancer activity of thiazolo[4,5-b]pyridines:
- Case Study : A derivative with a nitro-substituent showed enhanced cytotoxicity against MCF-7 cells with an IC50 value of 8.43 μM.
- The study emphasized the importance of substituent position and electronic effects on biological activity.
Q & A
Q. What are the established synthetic routes for 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
- Suzuki-Miyaura Coupling : Reacting a brominated thiazolo[4,5-b]pyridine precursor (e.g., 6-bromo-5-aryl derivatives) with methylboronic acid under argon, using Pd(OAc)₂ and SPhos ligand in toluene at reflux. Purification via column chromatography (ethyl acetate/hexane gradient) typically yields ~80% product .
- Key Conditions :
- Catalyst: Pd(OAc)₂ (0.1 equiv), SPhos (0.3 equiv)
- Base: K₃PO₄ (2.0 equiv)
- Solvent: Toluene, reflux for 3.5 hours .
Q. How is the compound characterized structurally?
- ¹H NMR : Peaks at δ 9.25 (s, 1H, aromatic), 8.23 (s, 1H, thiazole-H), and 2.40 (s, 3H, CH₃) in CDCl₃ confirm the core structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for analogous derivatives) validate the molecular formula .
- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms successful cyclization .
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled preparation?
- Catalyst Screening : Replace Pd(OAc)₂/SPhos with PdCl₂(dppf) for improved stability at higher temperatures .
- Solvent Effects : Switch to dioxane/water mixtures (4:1) to enhance boronic acid solubility and reduce side reactions .
- Microwave Assistance : Reduce reaction time (e.g., 1 hour vs. 3.5 hours) while maintaining >75% yield .
Q. What strategies resolve contradictions in biological activity data for thiazolo[4,5-b]pyridine analogs?
- Metabolic Stability Assays : Compare microsomal half-lives (e.g., human liver microsomes) to identify hydrolytically labile substituents .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2), prioritizing chloro/methyl groups for hydrophobic binding .
- Dose-Response Curves : Validate IC₅₀ discrepancies (e.g., 10–50 μM ranges) via triplicate MTT assays with positive controls (e.g., doxorubicin) .
Q. How are regioselectivity challenges addressed during functionalization?
- Directed Lithiation : Use LDA at −78°C to selectively deprotonate the C-5 position, followed by quenching with electrophiles (e.g., DMF for formylation) .
- Protection/Deprotection : Temporarily mask the thiazole nitrogen with Boc groups to enable C-7 chlorination via NCS/FeCl₃ .
Methodological Challenges and Solutions
Q. How to interpret ambiguous spectral data for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
